5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine
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Overview
Description
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and bioactive molecules. This compound features a benzimidazole core substituted with a methyl group and an m-tolyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the reaction of o-phenylenediamine with m-tolualdehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the methyl and m-tolyl substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar core structure but without the methyl and m-tolyl substituents.
2-Methylbenzimidazole: Similar structure with a methyl group at the 2-position.
N-Phenylbenzimidazole: Similar structure with a phenyl group instead of an m-tolyl group.
Uniqueness
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and m-tolyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological targets.
Properties
Molecular Formula |
C15H15N3 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
6-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-10-4-3-5-12(8-10)16-15-17-13-7-6-11(2)9-14(13)18-15/h3-9H,1-2H3,(H2,16,17,18) |
InChI Key |
VYTDFQWCXBANTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N2)C=C(C=C3)C |
Origin of Product |
United States |
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